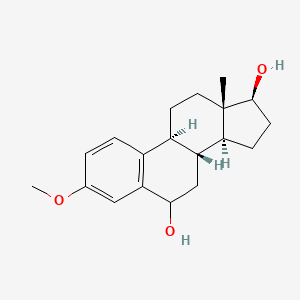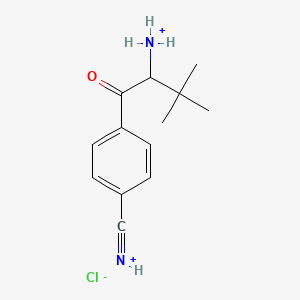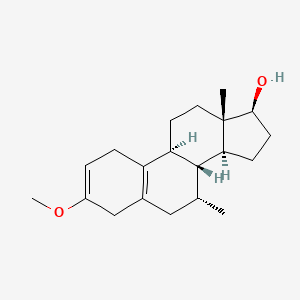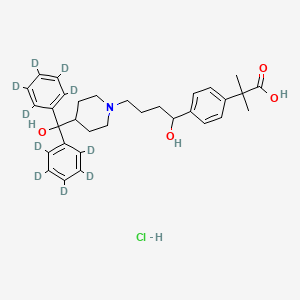
Fexofenadine-d10 Hydrochloride
描述
Fexofenadine-d10(盐酸盐)是盐酸非索非那定的一种氘代形式,盐酸非索非那定是一种第二代抗组胺药,用于治疗季节性过敏性鼻炎和慢性特发性荨麻疹等过敏性疾病。 氘代形式由于其稳定性和与非氘代化合物的相似性,通常用作质谱法中的内标 .
科学研究应用
Fexofenadine-d10(盐酸盐)广泛应用于科学研究,特别是在以下领域:
化学: 用作质谱法中用于定量非索非那定的内标。
生物学: 用于研究非索非那定的代谢和药代动力学。
医学: 通过洞察药物在体内的行为,有助于开发新的抗组胺药物。
作用机制
Fexofenadine-d10(盐酸盐)通过选择性拮抗H1组胺受体发挥作用。这阻止了组胺与这些受体结合,从而抑制了过敏反应。 该化合物不会穿过血脑屏障,这最大限度地减少了中枢神经系统副作用,如嗜睡 .
生化分析
Biochemical Properties
Fexofenadine-d10 Hydrochloride, like its parent compound, interacts with H1 receptors . It selectively blocks these receptors, thereby inhibiting the action of histamine, a biomolecule involved in allergic reactions .
Cellular Effects
This compound influences cell function by blocking the H1 receptors, which are involved in allergic reactions . This can impact cell signaling pathways related to these reactions, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to H1 receptors and blocking their interaction with histamine . This can inhibit the activation of downstream signaling pathways triggered by histamine, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would be expected to mirror those of its parent compound, Fexofenadine Hydrochloride
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. It is reasonable to expect that its effects would be similar to those of Fexofenadine Hydrochloride, which is used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Fexofenadine Hydrochloride
Transport and Distribution
Given its structural similarity to Fexofenadine Hydrochloride, it may be expected to have similar transport and distribution characteristics .
Subcellular Localization
As a H1 receptor antagonist, it is likely to be found in locations where these receptors are present .
准备方法
合成路线及反应条件
Fexofenadine-d10(盐酸盐)的合成涉及将氘原子掺入非索非那定分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一种常见的方法是在碱存在下使用氘代二苯甲醇来形成氘代中间体,然后将其与其他试剂反应以形成最终产物 .
工业生产方法
Fexofenadine-d10(盐酸盐)的工业生产遵循与实验室合成相似的原理,但规模更大。该过程涉及使用高纯度氘代试剂和溶剂,以确保氘原子的掺入。 反应条件经过优化,以最大限度地提高产率和纯度,最终产物通过结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
Fexofenadine-d10(盐酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成N-氧化衍生物。
还原: 还原反应可以将羰基转化为羟基。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应.
形成的主要产物
氧化: N-氧化衍生物。
还原: 羟基化衍生物。
取代: 卤化或亲核试剂取代的衍生物.
相似化合物的比较
类似化合物
西替利嗪: 另一种第二代抗组胺药,具有类似用途,但更容易引起嗜睡。
氯雷他定: 与非索非那定相似,但代谢途径不同。
地氯雷他定: 氯雷他定的代谢产物,作用时间更长
独特性
Fexofenadine-d10(盐酸盐)的独特性在于其氘代性质,这提供了更高的稳定性,并允许在分析研究中更准确地进行定量。 此外,与第一代抗组胺药相比,它具有良好的安全性,使其成为需要长期治疗的患者的首选 .
属性
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-MQHVTZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


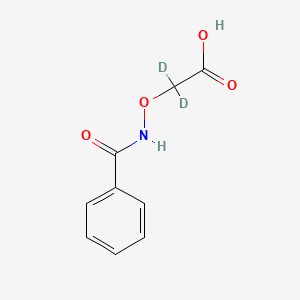

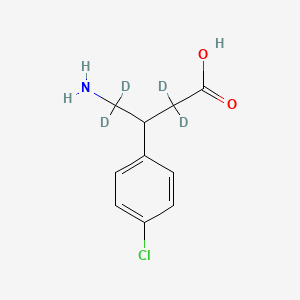
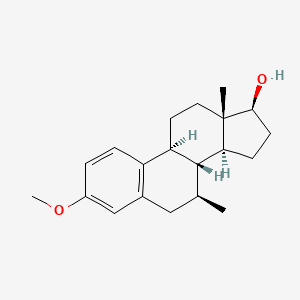
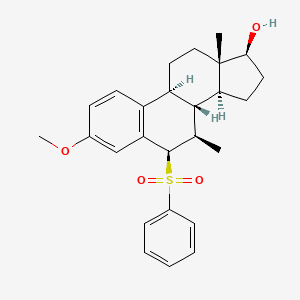

![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)
